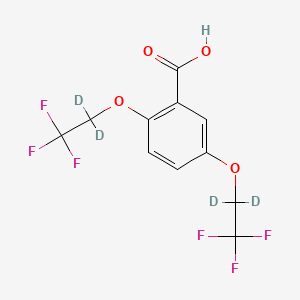
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is a fluorinated aromatic compound with the molecular formula C11H4D4F6O4. This compound is characterized by the presence of two trifluoroethoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms. The presence of fluorine atoms imparts unique chemical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+2,2,2-Trifluoroethanol→2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Aplicaciones Científicas De Investigación
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The deuterium atoms may also influence the compound’s metabolic stability and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: The non-deuterated version of the compound.
2,6-Bis(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.
4-(Trifluoromethyl)benzoic acid: A simpler fluorinated benzoic acid with a single trifluoromethyl group.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in studies involving isotopic labeling and tracing.
Propiedades
Fórmula molecular |
C11H8F6O4 |
|---|---|
Peso molecular |
322.19 g/mol |
Nombre IUPAC |
2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i4D2,5D2 |
Clave InChI |
YPGYLCZBZKRYQJ-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















